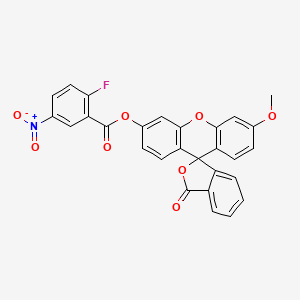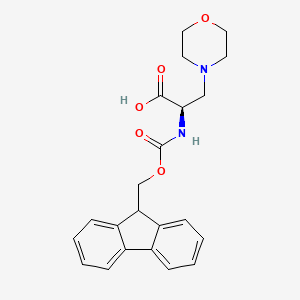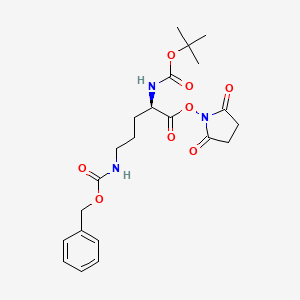amino}propanoic acid CAS No. 2108754-40-9](/img/structure/B6309216.png)
3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(t-Butoxy)carbonylamino}propanoic acid is a chemical compound. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of 3-{(t-Butoxy)carbonylamino}propanoic acid is C15H27NO4 . The SMILES string representation is O=C(OC©©C)NC(C1CCCCC1)CC(O)=O .Physical And Chemical Properties Analysis
The molecular weight of 3-{(t-Butoxy)carbonylamino}propanoic acid is 285.38 . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for its role in the synthesis of peptide-based drugs. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during the synthesis of peptides . This protection is crucial to prevent unwanted reactions that could lead to impurities or degradation of the medicinal compound.
Biochemistry Research
Biochemists utilize this compound for studying enzyme-substrate interactions. The Boc-protected amino acid can serve as a substrate analog to investigate the specificity and mechanism of enzymes that target proline-rich sequences .
Pharmacology
In pharmacology, the compound’s protected amino group allows for the controlled release of active pharmaceutical ingredients. It can be used to modify the pharmacokinetic profile of drugs, enhancing their absorption and distribution within the body .
Organic Synthesis
Organic chemists employ this compound as a building block for complex organic synthesis. Its protected amino group provides a versatile handle that can be selectively deprotected and further functionalized to create a wide array of organic molecules .
Chemical Engineering
Chemical engineers might explore the use of this compound in the design of process flows for the large-scale synthesis of pharmaceuticals. Its stability under various conditions makes it a reliable component in the development of industrial chemical processes .
Materials Science
In the field of materials science, researchers could investigate the incorporation of this compound into polymers to impart specific mechanical properties or to create novel biocompatible materials .
Proteomics
Proteomics research can benefit from the use of this compound in the preparation of samples for mass spectrometry analysis. The Boc group can help in the stabilization of peptides and improve the accuracy of protein identification .
Drug Design
Finally, in drug design, this compound can be used to create prodrugs—medications that are metabolized into an active form within the body. The Boc-protected amino acid can be strategically placed within the drug molecule to modulate its release and activity .
Safety and Hazards
properties
IUPAC Name |
3-[cycloheptyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(11-10-13(17)18)12-8-6-4-5-7-9-12/h12H,4-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZPSVVKDQIRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl](cycloheptyl)amino}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoic acid](/img/structure/B6309203.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
![3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)
![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)